molecular formula C18H16N2OS B12763714 3-(3-Methylphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone CAS No. 61388-76-9

3-(3-Methylphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone

Cat. No.: B12763714
CAS No.: 61388-76-9
M. Wt: 308.4 g/mol
InChI Key: DZDJWBNXDOWLED-WJDWOHSUSA-N
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Description

3-(3-Methylphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves the condensation of 3-methylbenzaldehyde with 4-methylbenzaldehyde in the presence of a thioamide and a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-(3-Methylphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • 3-Chloro-4-methoxyphenyl isocyanate
  • 3-Amino-3-(4-methylphenyl)propionic acid

Uniqueness

3-(3-Methylphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

CAS No.

61388-76-9

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H16N2OS/c1-12-6-8-14(9-7-12)11-16-17(21)20(18(22)19-16)15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,19,22)/b16-11-

InChI Key

DZDJWBNXDOWLED-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC(=C3)C

Origin of Product

United States

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